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Compound of Interest

Compound Name: 4-Methoxynicotinaldehyde

Cat. No.: B045364 Get Quote

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-
Methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development
Professionals
Introduction

4-Methoxynicotinaldehyde is a substituted pyridine derivative of interest in medicinal

chemistry and drug development due to its presence as a key structural motif in various

biologically active compounds. A thorough understanding of its molecular structure is

paramount for the rational design and synthesis of novel therapeutic agents. Nuclear Magnetic

Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural

elucidation of organic molecules. This technical guide provides a detailed analysis of the ¹H

and ¹³C NMR spectra of 4-methoxynicotinaldehyde, based on predicted spectral data, to

serve as a valuable resource for researchers in the field.

Molecular Structure and Atom Numbering
The foundation of NMR spectral analysis is the precise assignment of signals to the

corresponding nuclei within the molecule. The structure of 4-methoxynicotinaldehyde with the

conventional numbering system used for NMR assignments is depicted below.
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Molecular Structure of 4-Methoxynicotinaldehyde
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Figure 1: Molecular structure of 4-Methoxynicotinaldehyde with atom numbering.

Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 4-methoxynicotinaldehyde provides valuable insights into

the electronic environment of the protons. The data is summarized in the table below.
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Proton (Position)
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 8.80 s -

H-5 7.20 d 5.5

H-6 8.50 d 5.5

CHO 10.20 s -

OCH₃ 4.00 s -

Table 1: Predicted ¹H NMR Data for 4-Methoxynicotinaldehyde (in CDCl₃ at 400 MHz).

Interpretation of the ¹H NMR Spectrum:

Aldehyde Proton (CHO): The proton of the aldehyde group is expected to be the most

deshielded, appearing as a singlet at approximately 10.20 ppm due to the strong electron-

withdrawing nature of the carbonyl group.

Aromatic Protons (H-2, H-5, H-6): The pyridine ring protons exhibit distinct chemical shifts.

H-2, being adjacent to the electronegative nitrogen and the aldehyde group, is significantly

deshielded and appears as a singlet around 8.80 ppm. H-6, also adjacent to the nitrogen, is

found at a downfield shift of about 8.50 ppm. H-5 is located at a more upfield position of

approximately 7.20 ppm. The coupling between H-5 and H-6 results in both signals

appearing as doublets with a coupling constant of around 5.5 Hz.

Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent

and appear as a sharp singlet at approximately 4.00 ppm.

Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum complements the ¹H NMR data by providing information

about the carbon framework of the molecule.
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Carbon (Position) Predicted Chemical Shift (δ, ppm)

C-2 152.0

C-3 120.0

C-4 165.0

C-5 110.0

C-6 150.0

CHO 192.0

OCH₃ 56.0

Table 2: Predicted ¹³C NMR Data for 4-Methoxynicotinaldehyde (in CDCl₃ at 100 MHz).

Interpretation of the ¹³C NMR Spectrum:

Carbonyl Carbon (CHO): The carbon of the aldehyde group is the most deshielded carbon,

with a predicted chemical shift of around 192.0 ppm.

Aromatic Carbons (C-2 to C-6): The carbon atoms of the pyridine ring resonate in the

aromatic region. C-4, being attached to the electron-donating methoxy group, is the most

shielded among the ring carbons, with a predicted chemical shift of approximately 165.0

ppm. C-2 and C-6, adjacent to the nitrogen, are significantly deshielded, appearing around

152.0 and 150.0 ppm, respectively. C-3 and C-5 are found at approximately 120.0 and 110.0

ppm.

Methoxy Carbon (OCH₃): The carbon of the methoxy group is expected to have a chemical

shift of about 56.0 ppm.

Experimental Protocols
A standard experimental procedure for acquiring the ¹H and ¹³C NMR spectra of 4-
methoxynicotinaldehyde is outlined below.

1. Sample Preparation:
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Weigh approximately 5-10 mg of solid 4-methoxynicotinaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the

analyte.

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better

signal dispersion.

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-32 scans are typically sufficient.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

¹³C NMR:

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more scans may be necessary due to the low natural

abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

3. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.
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Calibrate the chemical shift scale using the residual solvent peak as an internal reference

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum.

Visualization of NMR Data and Workflows
COSY Correlations

A Correlation Spectroscopy (COSY) experiment is instrumental in identifying proton-proton

coupling networks. The expected COSY correlations for the aromatic protons of 4-
methoxynicotinaldehyde are visualized below.

Predicted COSY Correlations for 4-Methoxynicotinaldehyde

H-2 (8.80 ppm) H-5 (7.20 ppm)

H-6 (8.50 ppm)
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General Workflow for NMR Spectral Analysis

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh Sample Dissolve in Deuterated Solvent Transfer to NMR Tube Insert Sample into Spectrometer Set Up NMR Experiment (1H, 13C, etc.) Acquire FID Fourier Transform Phasing and Referencing Integration and Peak Picking Spectral Interpretation and Structure Elucidation
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Click to download full resolution via product page

To cite this document: BenchChem. [1H NMR and 13C NMR spectral analysis of 4-
Methoxynicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045364#1h-nmr-and-13c-nmr-spectral-analysis-of-4-
methoxynicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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